
2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol is a chemical compound with a molecular formula of C8H12N2O It features a cyclopropyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of a suitable cyclopropyl ketone with a pyrazole derivative under controlled conditions. One common method includes the use of ethanol as a solvent and glacial acetic acid as a catalyst, with the reaction mixture being refluxed for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethanone.
Reduction: Formation of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The cyclopropyl group may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclopropyl-1H-pyrazol-4-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
2-(1H-Pyrazol-4-yl)ethanol: Lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Cyclopropyl-1-(1H-pyrazol-4-yl)ethan-1-ol is unique due to the presence of both the cyclopropyl and pyrazole moieties, which confer distinct chemical and biological properties. The combination of these groups can lead to enhanced stability, reactivity, and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-(1H-pyrazol-4-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c11-8(3-6-1-2-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10) |
InChI Key |
UHSKHULFIDVAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(C2=CNN=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


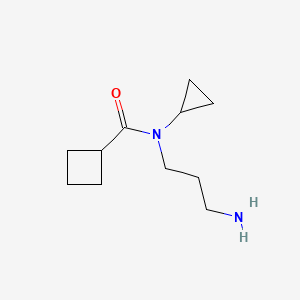
amine](/img/structure/B13312839.png)

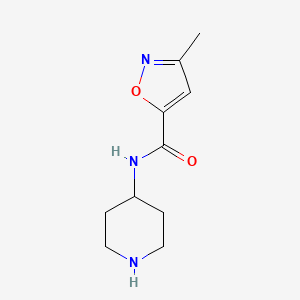
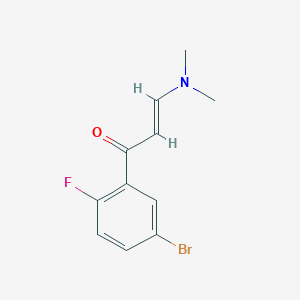
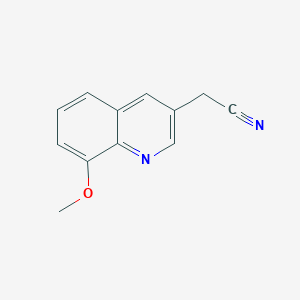
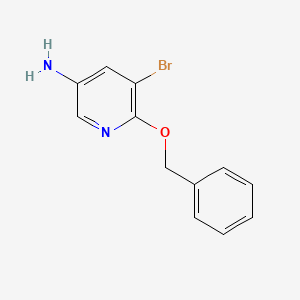
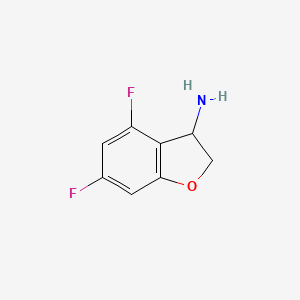

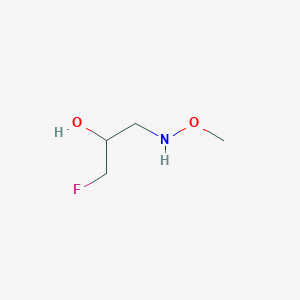
![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)


![Diethyl({2-[(2-methyloxolan-3-yl)amino]ethyl})amine](/img/structure/B13312895.png)
